Cas no 760947-12-4 (6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)

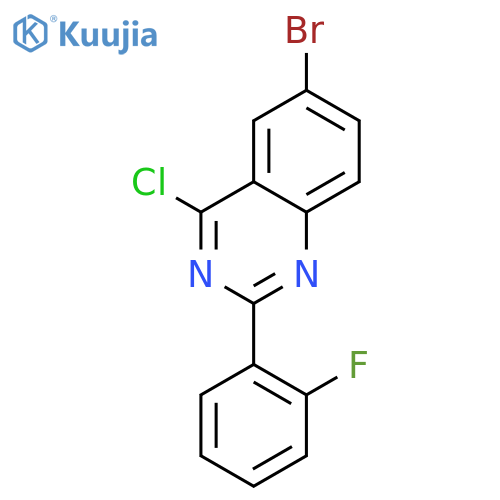

760947-12-4 structure

商品名:6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

CAS番号:760947-12-4

MF:C14H7BrClFN2

メガワット:337.574184656143

MDL:MFCD04115247

CID:982383

PubChem ID:18440650

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

- 6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE

- AB19786

- AG-H-03507

- AK-68673

- ANW-63785

- CTK5E2463

- AKOS012386253

- 760947-12-4

- MFCD04115247

- SCHEMBL4714151

- BAHQFLGDULAYEK-UHFFFAOYSA-N

- CS-0340404

- FT-0736409

- DTXSID90593794

- DB-075064

-

- MDL: MFCD04115247

- インチ: InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H

- InChIKey: BAHQFLGDULAYEK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=NC(=C3C=C(C=CC3=N2)Br)Cl)F

計算された属性

- せいみつぶんしりょう: 335.94700

- どういたいしつりょう: 335.94652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- PSA: 25.78000

- LogP: 4.85180

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB538394-250mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; . |

760947-12-4 | 250mg |

€583.80 | 2025-02-13 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0029-50mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline |

760947-12-4 | 97% | 50mg |

¥1364.05 | 2025-01-21 | |

| abcr | AB538394-100 mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; . |

760947-12-4 | 100MG |

€418.40 | 2023-07-11 | ||

| abcr | AB538394-500 mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; . |

760947-12-4 | 500MG |

€925.40 | 2022-07-28 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0029-250mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline |

760947-12-4 | 97% | 250mg |

2756.14CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0029-500mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline |

760947-12-4 | 97% | 500mg |

4655.75CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0029-100mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline |

760947-12-4 | 97% | 100mg |

1797.85CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0029-1g |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline |

760947-12-4 | 97% | 1g |

¥8726.45 | 2025-01-21 | |

| abcr | AB538394-50mg |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; . |

760947-12-4 | 50mg |

€311.70 | 2025-02-13 | ||

| abcr | AB538394-1g |

6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline; . |

760947-12-4 | 1g |

€1660.60 | 2025-02-13 |

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

760947-12-4 (6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 307-59-5(perfluorododecane)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:760947-12-4)6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

清らかである:99%

はかる:1g

価格 ($):220.0